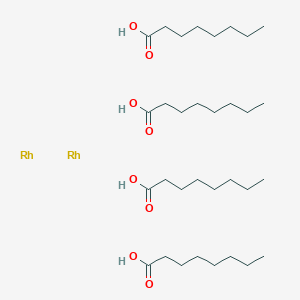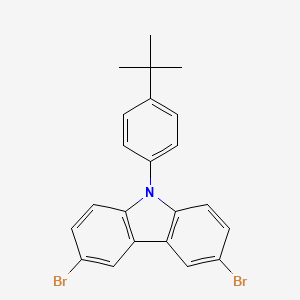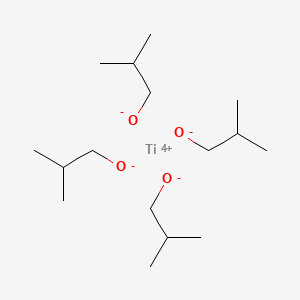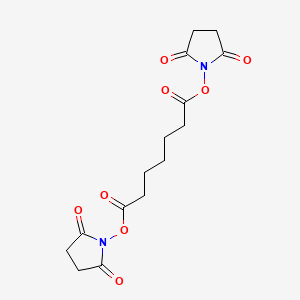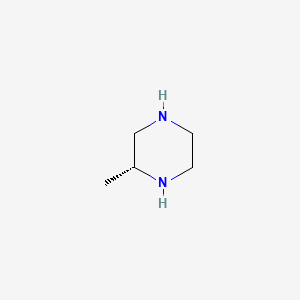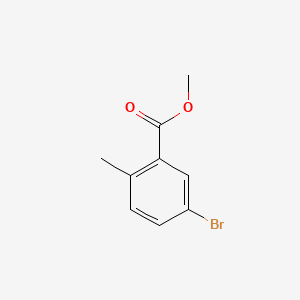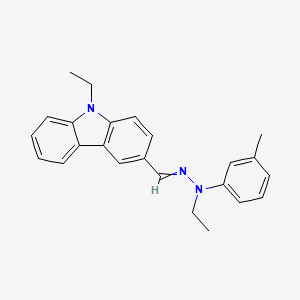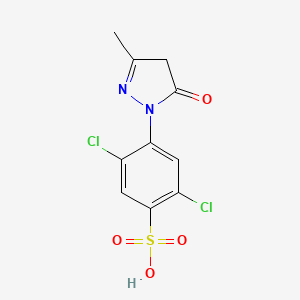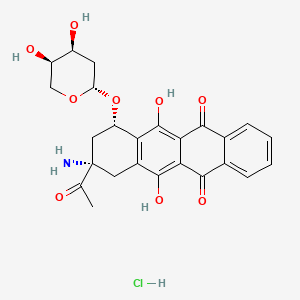
Amrubicin hydrochloride
Übersicht
Beschreibung
Amrubicinhydrochlorid ist ein synthetisches Anthracyclin der dritten Generation, das hauptsächlich zur Behandlung von kleinzelligem Lungenkrebs und nicht-kleinzelligem Lungenkrebs eingesetzt wird . Es wurde erstmals im Jahr 2002 in Japan zur Anwendung zugelassen und wird seitdem unter dem Markennamen Calsed vertrieben . Amrubicinhydrochlorid ist bekannt für seine starke Antikrebswirkung, die auf seine Fähigkeit zurückzuführen ist, die Topoisomerase II zu hemmen, ein Enzym, das für die DNA-Replikation und Zellteilung entscheidend ist .
Vorbereitungsmethoden
Die Synthese von Amrubicinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein übliches Verfahren beinhaltet die Reaktion von 5,8-Dimethoxy-2-Tetralon mit Kaliumcyanid und Ammoniumcarbonat in siedendem Ethanol, um 2-Amino-5,8-Dimethoxy-1,2,3,4-Tetrahydro-2-Naphthoesäure zu erzeugen . Dieser Zwischenstoff wird dann einer Reihe von Reaktionen unterzogen, einschließlich Veresterung, optischer Auflösung und Friedel-Crafts-Cyclokondensation, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren verwenden häufig ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Amrubicinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Amrubicinol führen, einem aktiven Metaboliten von Amrubicinhydrochlorid.
Substitution: Amrubicinhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Aminogruppe an Position 9.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcyanid, Ammoniumcarbonat, Essigsäureanhydrid und verschiedene Katalysatoren wie Aluminiumchlorid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Amrubicinol und andere strukturelle Analoga .
Wissenschaftliche Forschungsanwendungen
Amrubicinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird hauptsächlich zur Behandlung von kleinzelligem Lungenkrebs und nicht-kleinzelligem Lungenkrebs eingesetzt.
5. Wirkmechanismus
Amrubicinhydrochlorid übt seine Wirkung aus, indem es das Enzym Topoisomerase II hemmt, das für die DNA-Replikation und Zellteilung unerlässlich ist . Es bildet Komplexe mit DNA durch Interkalation zwischen Basenpaaren, stabilisiert den DNA-Topoisomerase-II-Komplex und verhindert den Re-Ligationsteil der Ligations-Re-Ligationsreaktion . Dies führt zu Doppelstrangbrüchen der DNA und letztendlich zum Zelltod. Amrubicin wird in seinen aktiven Metaboliten Amrubicinol umgewandelt, der 5-54-mal aktiver ist als Amrubicin .
Wirkmechanismus
Amrubicin hydrochloride exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and cell division . It forms complexes with DNA via intercalation between base pairs, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation portion of the ligation-religation reaction . This leads to double-stranded DNA breaks and ultimately cell death. Amrubicin is converted to its active metabolite, amrubicinol, which is 5-54 times more active than amrubicin .
Vergleich Mit ähnlichen Verbindungen
Amrubicinhydrochlorid ist unter den Anthracyclinen aufgrund seines synthetischen Ursprungs und spezifischer struktureller Modifikationen einzigartig. Ähnliche Verbindungen umfassen:
Doxorubicin: Ein weiteres Anthracyclin, das ebenfalls Topoisomerase II hemmt, aber eine höhere Tendenz zur DNA-Interkalation aufweist.
Epirubicin: Ein Derivat von Doxorubicin mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Pharmakokinetik.
Amrubicinhydrochlorid zeigt im Vergleich zu Doxorubicin eine verringerte DNA-Interkalation, was wahrscheinlich seine intrazelluläre Verteilung beeinflusst und seine Kardiotoxizität reduziert .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-30-3 | |
| Record name | Amrubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amrubicin Hydrochloride exert its anticancer effects?
A: this compound, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]
Q2: What is the role of Amrubicinol in the anticancer activity of this compound?
A: this compound is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.
Q4: Is there any available spectroscopic data for this compound?
A4: The provided abstracts do not include specific spectroscopic data for this compound. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.
Q5: How is this compound administered, and what are its pharmacokinetic properties?
A: this compound is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []
Q6: What are the primary routes of elimination for this compound and its metabolites?
A: Excretion of this compound and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]
Q7: Does this compound exhibit any significant accumulation upon multiple doses?
A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of this compound. [, ] This accumulation is similar to that observed in Japanese patients. []
Q8: What types of cancer has this compound been investigated for in clinical trials?
A: this compound has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]
Q9: What are the main adverse effects associated with this compound treatment?
A: The primary toxicity concern with this compound is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]
Q10: Are there any ongoing research efforts to improve the targeted delivery of this compound to tumor cells?
A10: While the provided research abstracts do not focus on specific drug delivery systems for this compound, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.
Q11: Are there any identified biomarkers that could predict response to this compound treatment or identify potential adverse events?
A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with this compound pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


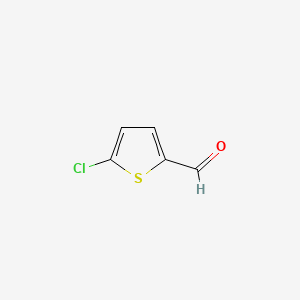

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
